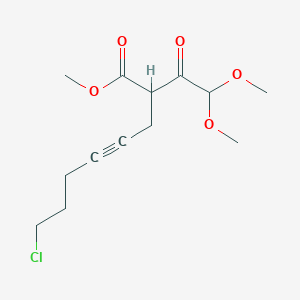![molecular formula C18H24O2 B14393403 4'-Ethyl-5-hydroxy-2',3',5',6'-tetramethyl-1,6-dihydro[1,1'-biphenyl]-3(2H)-one CAS No. 88174-77-0](/img/structure/B14393403.png)
4'-Ethyl-5-hydroxy-2',3',5',6'-tetramethyl-1,6-dihydro[1,1'-biphenyl]-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4’-Ethyl-5-hydroxy-2’,3’,5’,6’-tetramethyl-1,6-dihydro[1,1’-biphenyl]-3(2H)-one is a complex organic compound with a unique structure characterized by multiple methyl groups and a hydroxyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Ethyl-5-hydroxy-2’,3’,5’,6’-tetramethyl-1,6-dihydro[1,1’-biphenyl]-3(2H)-one typically involves multi-step organic reactions. The process begins with the preparation of the biphenyl core, followed by the introduction of ethyl and hydroxyl groups through selective functionalization reactions. Common reagents used in these reactions include organometallic compounds, oxidizing agents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.
Analyse Chemischer Reaktionen
Types of Reactions
4’-Ethyl-5-hydroxy-2’,3’,5’,6’-tetramethyl-1,6-dihydro[1,1’-biphenyl]-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium on carbon. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction may produce an alcohol.
Wissenschaftliche Forschungsanwendungen
4’-Ethyl-5-hydroxy-2’,3’,5’,6’-tetramethyl-1,6-dihydro[1,1’-biphenyl]-3(2H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 4’-Ethyl-5-hydroxy-2’,3’,5’,6’-tetramethyl-1,6-dihydro[1,1’-biphenyl]-3(2H)-one involves its interaction with specific molecular targets and pathways. The hydroxyl group may participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The compound’s unique structure allows it to modulate various biochemical pathways, potentially leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,3,5,6-Tetramethyl-1,4-benzoquinone
- 4-Ethyl-2,3,5,6-tetramethylphenol
- 5-Hydroxy-2,3,5,6-tetramethyl-1,4-benzoquinone
Uniqueness
4’-Ethyl-5-hydroxy-2’,3’,5’,6’-tetramethyl-1,6-dihydro[1,1’-biphenyl]-3(2H)-one is unique due to its specific combination of functional groups and its biphenyl core structure. This uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
88174-77-0 |
|---|---|
Molekularformel |
C18H24O2 |
Molekulargewicht |
272.4 g/mol |
IUPAC-Name |
5-(4-ethyl-2,3,5,6-tetramethylphenyl)-3-hydroxycyclohex-2-en-1-one |
InChI |
InChI=1S/C18H24O2/c1-6-17-10(2)12(4)18(13(5)11(17)3)14-7-15(19)9-16(20)8-14/h9,14,19H,6-8H2,1-5H3 |
InChI-Schlüssel |
HJYZYMOGMWBRSU-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C(=C(C(=C1C)C)C2CC(=CC(=O)C2)O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 6-[(3-phenylpropyl)amino]hexanoate](/img/structure/B14393322.png)

![[6-Amino-3-(2-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]methyl hydrogen sulfate](/img/structure/B14393334.png)
![1-({Ethoxy[(2-methylpropyl)sulfanyl]phosphorothioyl}oxy)-1H-pyrazole](/img/structure/B14393336.png)
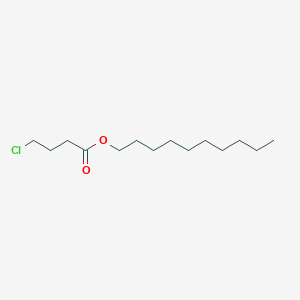
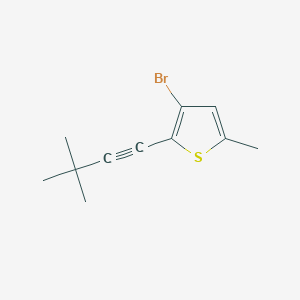
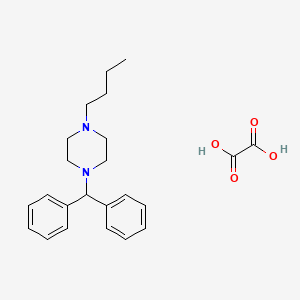
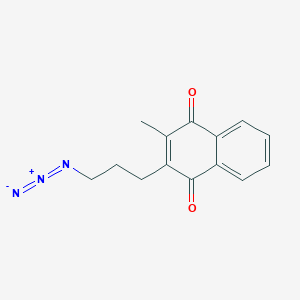
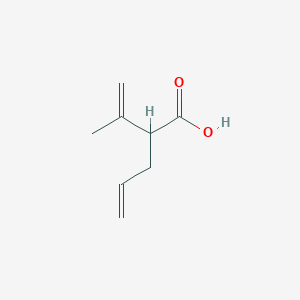
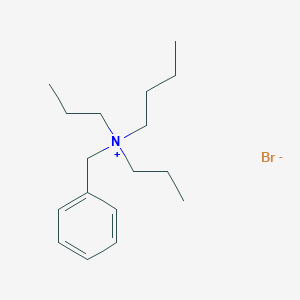
![3-[Hydroxy(pyridin-3-yl)methylidene]-1-methylpiperidin-2-one](/img/structure/B14393381.png)
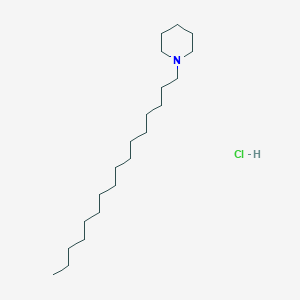
![(Chloromethyl){[ethynyl(dimethyl)silyl]ethynyl}dimethylsilane](/img/structure/B14393396.png)
